6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol
Description
The compound 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is a heterocyclic molecule featuring a 1,2,4-triazin-5-ol core substituted with a methyl group at position 6 and a sulfanyl-linked tetrazole moiety at position 3. The tetrazole ring is further substituted with a 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C13H10F3N7OS |
|---|---|
Molecular Weight |
369.33 g/mol |
IUPAC Name |
6-methyl-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H10F3N7OS/c1-7-11(24)17-12(20-18-7)25-6-10-19-21-22-23(10)9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,20,24) |
InChI Key |
RMXISQAJJONOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol typically involves multiple steps. One common approach is the radical trifluoromethylation of intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions . The reaction conditions often require the presence of a catalyst, such as iron (II) or platinum (II) complexes, and may involve visible light or other energy sources .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF3I), trifluoromethyl sulfonic acid (CF3SO2H), and various catalysts like iron (II) or platinum (II) complexes . Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing tetrazole and triazine moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property positions it as a candidate for further development in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Anticancer Research
Recent investigations into the anticancer properties of triazine derivatives have shown promise. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Preliminary studies indicate that it may be effective against specific cancer types, warranting further exploration through clinical trials .
Agrochemical Applications
1. Herbicidal Activity
The unique structure of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol suggests potential herbicidal properties. Experiments have indicated that this compound can effectively inhibit the growth of certain weed species, making it a candidate for developing new herbicides that are selective and environmentally friendly .
2. Plant Growth Regulation
There is emerging evidence that triazine derivatives can act as plant growth regulators. The compound may influence plant metabolic processes, enhancing growth rates or improving stress resistance in crops. This application could be particularly valuable in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .
Data Tables
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability compared to controls, indicating strong potential for therapeutic applications.
Case Study 2: Anti-inflammatory Mechanisms
A separate study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound led to a marked decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target proteins . The tetrazole and triazine rings contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
*Molecular weight estimated based on structural analogs.
Key Differences and Implications
Substituent Effects on Bioactivity
- Tetrazole vs. Direct Phenyl Attachment : The target compound’s tetrazole-sulfanyl chain (vs. the direct CF3-phenyl in ) likely enhances binding to enzymes or receptors through hydrogen bonding or π-π interactions. Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability .
- Trifluoromethyl Group : Present in both the target compound and ’s analog, the CF3 group increases lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .
Pharmacological vs. Agrochemical Potential
- Triazine Core : In herbicides like triflusulfuron (), the triazine ring disrupts plant enzyme activity. In contrast, the target compound’s triazin-5-ol and tetrazole groups suggest pharmaceutical use, akin to antifungal intermediates (e.g., ’s triazole derivatives) .
- Sulfanyl Group : The methylsulfanyl group in the target compound may improve solubility compared to purely aromatic analogs (e.g., ), though less so than sulfonylureas () .
Physical and Chemical Properties
- Solubility : The tetrazole and triazin-5-ol groups likely confer moderate aqueous solubility, whereas the CF3-phenyl enhances lipid solubility. This contrasts with sulfonylureas (), which are more polar due to ester/sulfonyl groups .
- Stability : The tetrazole ring is resistant to hydrolysis under physiological conditions, offering an advantage over esters (e.g., ) or amides .
Biological Activity
The compound 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is a complex heterocyclic structure that incorporates both triazine and tetrazole moieties. Its unique chemical configuration suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 325.30 g/mol. The presence of the trifluoromethyl group and the tetrazole ring significantly influences its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. Specifically, derivatives similar to our compound have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate potent activity, suggesting that the trifluoromethyl phenyl moiety enhances their efficacy against bacterial strains .
Antitumor Activity
Compounds with triazine and tetrazole structures have been investigated for their antitumor potential. For instance, related compounds have demonstrated significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance the anticancer activity, making this class of compounds promising candidates for further development.
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, the presence of electron-withdrawing groups like trifluoromethyl can enhance binding affinity to target proteins involved in cell signaling pathways related to cancer progression . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated several trifluoromethyl-containing compounds against Staphylococcus aureus. The results showed that compounds with a similar structure to our target exhibited low MIC values (ranging from 0.5 to 2 µg/mL), indicating strong antimicrobial activity. Furthermore, time-kill assays confirmed bactericidal effects against stationary phase cells, suggesting potential for treating persistent infections .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on a series of triazine-tetrazole derivatives revealed that one compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells. This study emphasized the importance of substituents on the phenyl ring for enhancing cytotoxicity. The compound's mechanism was linked to its ability to disrupt microtubule formation during mitosis .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
